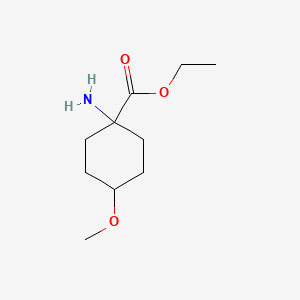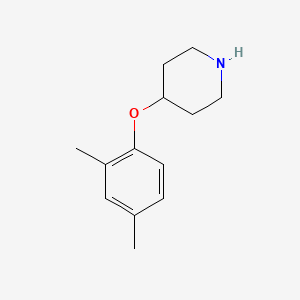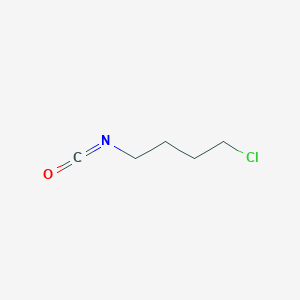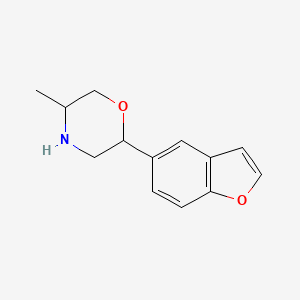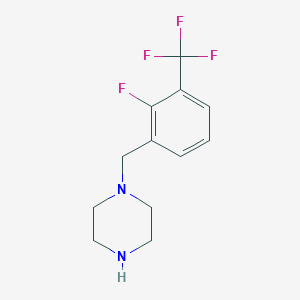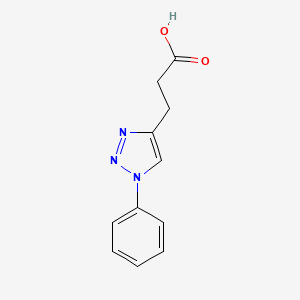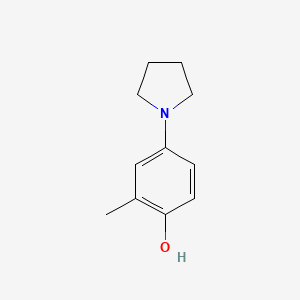
2-Methyl-4-(1-pyrrolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyrrolidin-1-yl)phenol is a biologically significant compound belonging to the class of alkylaminophenols. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(pyrrolidin-1-yl)phenol can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid. This method is favored due to its mild reaction conditions and high yield . The reaction typically proceeds as follows:
Reactants: An aldehyde, pyrrolidine, and a boronic acid.
Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, at room temperature.
Catalysts: A catalyst, such as palladium, may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of 2-methyl-4-(pyrrolidin-1-yl)phenol may involve large-scale Petasis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The phenol group in 2-methyl-4-(pyrrolidin-1-yl)phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its anticancer properties and its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(pyrrolidin-1-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
2-Methyl-4-(pyrrolidin-1-yl)phenol can be compared with other alkylaminophenols and pyrrolidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of both amine and phenol groups in 2-methyl-4-(pyrrolidin-1-yl)phenol provides unique chemical reactivity and biological activity.
- The pyrrolidine ring enhances the compound’s three-dimensional structure, contributing to its diverse pharmacological properties .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-methyl-4-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3 |
Clé InChI |
LUKQPGYGARKPLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


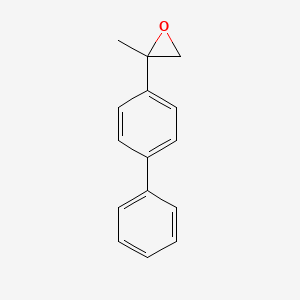
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
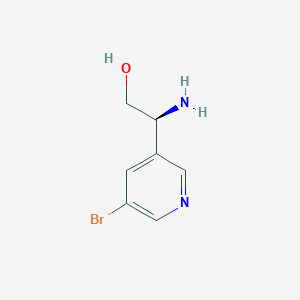
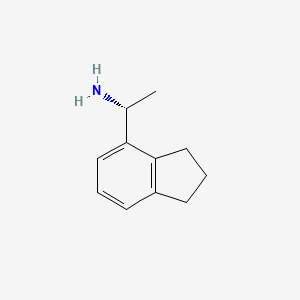


![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
